Product packaging for 6-Bromoisoquinoline-4-carbaldehyde(Cat. No.:)

6-Bromoisoquinoline-4-carbaldehyde

Cat. No.: B15155855
M. Wt: 236.06 g/mol
InChI Key: UNYUVPZEFKDYMR-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-4-carbaldehyde is a valuable bifunctional synthetic intermediate in organic chemistry and drug discovery research. The compound features two distinct reactive sites: a bromine substituent and an aldehyde group. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of various aryl, heteroaryl, or vinyl groups to build complex molecular architectures . Concurrently, the formyl group serves as a handle for nucleophilic addition, condensation reactions, or reduction, allowing for the creation of diverse derivatives including alcohols, imines, and hydrazones . This molecular framework is of significant interest in the development of novel polyarylquinoline-based compounds, which are investigated for their photophysical properties and potential applications in materials science, such as in the fabrication of organic light-emitting diodes (OLEDs) . Furthermore, the isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with biological activity. As such, this compound serves as a key precursor in the synthesis of compounds for high-throughput screening and the development of potential pharmacologically active agents . This product is intended for research applications only and is not classified for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO B15155855 6-Bromoisoquinoline-4-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

6-bromoisoquinoline-4-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-9-2-1-7-4-12-5-8(6-13)10(7)3-9/h1-6H

InChI Key

UNYUVPZEFKDYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)C=O

Origin of Product

United States

Synthetic Methodologies for 6 Bromoisoquinoline 4 Carbaldehyde and Its Precursors

The creation of 6-Bromoisoquinoline-4-carbaldehyde is contingent on the successful synthesis of its fundamental precursor, the 6-bromoisoquinoline (B29742) scaffold. This initial phase involves established and alternative chemical routes to construct the essential bicyclic ring system.

Synthesis of the 6-Bromoisoquinoline Scaffold

The synthesis of the 6-bromoisoquinoline scaffold is a critical first step, with several established methods available to organic chemists.

A frequently cited method for the synthesis of 6-bromoisoquinoline begins with commercially available starting materials, 4-bromobenzaldehyde (B125591) and amino acetaldehyde (B116499) dimethyl acetal (B89532). This multi-step process involves the formation of an imine, followed by cyclization and aromatization to yield the desired brominated isoquinoline (B145761) core.

StepReagents and ConditionsPurposeYield
14-bromobenzaldehyde, 2,2-dimethoxyethylamine, TolueneImine FormationNot specified
2Ethyl chloroformate, THF, -10°C to RTIntermediate formationNot specified
3Trimethyl phosphiteIntermediate formationNot specified
4Titanium tetrachloride, DCM, 40°CRing-closure and Aromatization35%

This interactive table summarizes the key stages in a common synthesis of 6-bromoisoquinoline.

Another classical approach is the direct electrophilic bromination of isoquinoline. However, this method often suffers from a lack of regioselectivity, yielding a mixture of isomers, predominantly the 5-bromo and 8-bromo derivatives, which can be difficult to separate. google.comorgsyn.org Careful control of reaction conditions, such as using sulfuric acid as a solvent, can favor the formation of 5-bromoisoquinoline. orgsyn.org

Modern synthetic chemistry offers alternative pathways to the bromoisoquinoline ring system, often providing improved efficiency or access to different substitution patterns.

One notable alternative involves a four-step synthesis starting from 3-bromophenylacetonitrile. This method proceeds through the formation of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which can then be aromatized to the desired isoquinoline. The key steps include reduction of the nitrile, amidation, a ring-closing reaction, and subsequent hydrolysis. google.com This approach is particularly useful for synthesizing derivatives with functionality at the C-1 position.

Furthermore, transition-metal-catalyzed reactions have emerged as powerful tools for constructing isoquinoline skeletons. nih.gov For instance, rhodium-catalyzed C-H activation of arylhydrazines and their subsequent coupling with internal alkynes provides a highly efficient route to functionalized isoquinolines under mild conditions. rsc.org Another innovative strategy involves the insertion of a nitrogen atom into indene (B144670) precursors to access the isoquinoline framework. rsc.org These contemporary methods offer advantages in terms of atom economy and the ability to introduce diverse functional groups.

Strategies for Site-Selective C-4 Functionalization of Isoquinolines

With the 6-bromoisoquinoline scaffold in hand, the next major challenge is the regioselective introduction of a functional group at the C-4 position, which is electronically deactivated. This can be achieved through either direct or indirect methodologies.

Directly functionalizing the C-4 position of the isoquinoline ring is a desirable but challenging goal. Recent advances have provided novel methods to achieve this transformation.

A metal-free approach for the C-4 alkylation of isoquinolines has been developed, utilizing benzoic acid as a nucleophilic catalyst and vinyl ketones as the electrophile. acs.orgnih.govresearchgate.net The proposed mechanism involves the formation of a 1,2-dihydroisoquinoline (B1215523) intermediate, which then acts as a nucleophile to attack the vinyl ketone, followed by elimination to restore aromaticity. acs.orgnih.gov This method is notable for not requiring pre-activation of the isoquinoline nitrogen.

For the introduction of aryl groups, catalyst-controlled site-selective C-H arylation has been demonstrated. Using a palladium catalyst in conjunction with aryliodonium salts, isoquinolones can be selectively arylated at the C-4 position through an electrophilic palladation pathway. acs.org

Functionalization TypeMethodKey ReagentsCatalyst
C-4 AlkylationTemporary DearomatizationVinyl ketonesBenzoic Acid (metal-free)
C-4 ArylationC-H ActivationAryliodonium saltsPalladium(II)

This interactive table outlines modern methods for direct C-4 functionalization of the isoquinoline core.

Indirect methods involve placing a different functional group at the C-4 position, which can later be converted into the target carbaldehyde. This is often a more practical approach.

A powerful strategy involves the use of a pre-functionalized isoquinoline, such as 4-bromoisoquinoline (B23445). This halogenated intermediate can undergo various palladium-catalyzed cross-coupling reactions. For example, a Heck reaction with an acrylate (B77674) ester introduces a C-4 substituent that can be further manipulated. nih.gov This approach allows for the construction of a carbon chain at the C-4 position.

Another versatile indirect route employs isoquinolin-1(2H)-ones as scaffolds. These intermediates can be more readily functionalized at the C-4 position, for instance, via bromination. Subsequent activation of the C-1 oxygen (e.g., conversion to a triflate) and aromatization provides access to C-4 substituted isoquinolines. organic-chemistry.org This strategy was found to be highly practical and efficient for creating libraries of C-1 and C-4 substituted isoquinolines. organic-chemistry.org The triflate group at C-1 can then be removed or used in further coupling reactions. nih.gov

Chemical Transformations for Converting Precursors to this compound

The final stage in the synthesis of this compound involves the conversion of a suitable C-4 precursor group into the carbaldehyde functionality on the 6-bromo-substituted scaffold.

A plausible and efficient synthetic route would logically combine strategies from the preceding sections. The synthesis would likely commence with the preparation of a di-halogenated isoquinoline. The synthesis of 6-bromo-4-iodoquinoline (B1287929) has been reported, starting from 4-bromoaniline (B143363) and involving a cyclization followed by chlorination and a Finkelstein (halogen exchange) reaction. researchgate.net

This 6-bromo-4-iodoquinoline intermediate is a versatile precursor for the final transformation. The iodine at the C-4 position is more reactive than the bromine at the C-6 position in many metal-catalyzed reactions. Several potential pathways could be envisioned to introduce the aldehyde group:

Metal-Catalyzed Formylation: Direct formylation could be attempted using carbon monoxide and a reducing agent (e.g., a silane) under palladium catalysis.

Heck Reaction and Oxidative Cleavage: A Heck reaction with a vinyl ether or allyl alcohol could install a double bond at C-4. Subsequent oxidative cleavage of this double bond, for example, through ozonolysis or treatment with OsO₄/NaIO₄, would yield the desired aldehyde.

Conversion to an Organometallic Reagent: The C-4 iodo group could be converted into an organometallic species, such as an organolithium or Grignard reagent, by treatment with an appropriate organometallic reagent (e.g., n-butyllithium). Quenching this species with a formylating agent like N,N-dimethylformamide (DMF) would furnish the carbaldehyde.

Oxidation of a Hydroxymethyl Group: The 6-bromo-4-iodoquinoline could be subjected to a Suzuki or Stille coupling with a protected hydroxymethyl source. After deprotection, the resulting 6-bromo-4-(hydroxymethyl)isoquinoline could be oxidized to the aldehyde using a mild oxidant such as manganese dioxide (MnO₂), a transformation that has been shown to be effective for the analogous oxidation at the C-6 position. google.com

These proposed transformations leverage established chemical principles to achieve the final target molecule, demonstrating the strategic thinking required in multi-step organic synthesis.

Oxidation Reactions for the Formation of Aldehyde Moieties

The introduction of a carbaldehyde group at the C-4 position of the 6-bromoisoquinoline nucleus can be effectively achieved through the selective oxidation of a precursor, typically a 4-hydroxymethyl or a 4-methyl derivative. The choice of oxidizing agent is critical to ensure that the aldehyde is formed without over-oxidation to the carboxylic acid and without unwanted reactions on the electron-rich isoquinoline ring system.

Oxidation of the isoquinoline ring itself is generally challenging and can result in ring cleavage under harsh conditions. pharmaguideline.comyoutube.com Therefore, the most viable strategy involves the oxidation of a substituent at the desired position. Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of allylic and benzylic-type alcohols, such as 6-bromo-4-(hydroxymethyl)isoquinoline, to the corresponding aldehyde. This reaction is typically performed in a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) at room temperature or with gentle heating. Another common reagent for this transformation is pyridinium (B92312) chlorochromate (PCC), which is known for its ability to oxidize primary alcohols to aldehydes with high efficiency.

The following table summarizes common oxidation methods applicable to the synthesis of heterocyclic aldehydes.

Oxidizing Agent Precursor Product Typical Conditions
Manganese Dioxide (MnO₂)Primary AlcoholAldehydeChloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), Reflux
Pyridinium Chlorochromate (PCC)Primary AlcoholAldehydeDichloromethane (CH₂Cl₂), Room Temperature
Selenium Dioxide (SeO₂)Methyl GroupAldehydeDioxane/Water, Reflux

Palladium-Catalyzed Carbonylation Approaches to Isoquinoline Carbaldehyde Derivatives

Palladium-catalyzed carbonylation represents a powerful and versatile method for introducing a carbonyl group into an aromatic or heterocyclic ring. To synthesize an isoquinoline carbaldehyde derivative, a halo-isoquinoline, such as a 4-iodo or 4-bromo-6-bromoisoquinoline, serves as the starting material. The reaction involves the use of carbon monoxide (CO) gas, a palladium catalyst, and a suitable reducing agent to form the aldehyde functionality.

While palladium-catalyzed aminocarbonylation and alkoxycarbonylation of halo-isoquinolines are well-documented for producing amides and esters, respectively, the direct synthesis of aldehydes (formylation) is more complex. mdpi.comrsc.org It requires careful control of the reaction conditions to prevent over-reduction or the formation of other carbonyl derivatives. The process generally involves the oxidative addition of the halo-isoquinoline to a Pd(0) complex, followed by CO insertion to form a palladium-acyl complex. A subsequent reductive step, often using a silane (B1218182) or other hydride source, cleaves the complex to release the aldehyde product and regenerate the Pd(0) catalyst.

Modern advancements have introduced CO surrogates to circumvent the challenges of handling toxic CO gas. nih.gov For instance, chloroform or molybdenum hexacarbonyl can be used as an in situ source of carbon monoxide. rsc.orgnih.gov The choice of ligands, such as phosphines (e.g., PPh₃) or bidentate ligands (e.g., XantPhos), is crucial for stabilizing the palladium catalyst and modulating its reactivity to achieve high yields and selectivity. mdpi.com

Table 2: Key Components in Palladium-Catalyzed Carbonylation

Component Function Examples
Palladium Precatalyst Source of the active Pd(0) catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand Stabilizes the catalyst, influences reactivity PPh₃, XantPhos
CO Source Provides the carbonyl group CO gas, Mo(CO)₆, Chloroform rsc.orgnih.gov
Solvent Reaction medium DMF, Toluene, THF mdpi.comnih.gov
Base Neutralizes acid byproducts, facilitates catalyst cycle Et₃N, K₂CO₃

| Reducing Agent | For formylation, reduces the acyl-palladium intermediate | H-Si(OEt)₃, PMHS |

Multi-step Synthetic Sequences for the Targeted this compound

Direct synthesis of this compound is typically accomplished via a multi-step pathway that first constructs the 6-bromoisoquinoline core, followed by the introduction of the aldehyde group at the C-4 position. One established route to the precursor, 6-bromoisoquinoline, starts from commercially available 4-bromobenzaldehyde. chemicalbook.com

The synthesis begins with the condensation of 4-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal to form an imine. This intermediate is then treated sequentially with ethyl chloroformate and trimethyl phosphite. The subsequent cyclization and aromatization are promoted by a Lewis acid, such as titanium tetrachloride, to yield the 6-bromoisoquinoline core. chemicalbook.com This multi-day process involves several purification steps to isolate the desired product.

Table 3: Synthetic Sequence for 6-Bromoisoquinoline Precursor chemicalbook.com

Step Reactants Key Reagents/Conditions Intermediate/Product Yield
1 4-Bromobenzaldehyde, Aminoacetaldehyde dimethyl acetal Toluene, Reflux (Dean-Stark) N-(4-bromobenzylidene)-2,2-dimethoxyethanamine Not Isolated
2 Intermediate from Step 1 1. Ethyl chloroformate, THF, -10°C2. Trimethyl phosphite Phosphonate Intermediate Not Isolated

| 3 | Intermediate from Step 2 | Titanium tetrachloride (TiCl₄), DCM, 40°C | 6-Bromoisoquinoline | 35% |

Once the 6-bromoisoquinoline precursor is obtained, the aldehyde group can be introduced at the C-4 position. A common method for such a transformation is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative like N,N-dimethylformamide (DMF). This combination generates the electrophilic Vilsmeier reagent, which attacks the electron-rich C-4 position of the isoquinoline ring to install the formyl group after hydrolysis. Alternative methods include metalation of the 4-position using a strong base (e.g., n-butyllithium) followed by quenching with a formylating agent like DMF.

Reactivity and Advanced Synthetic Transformations of 6 Bromoisoquinoline 4 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functionality in 6-bromoisoquinoline-4-carbaldehyde is a versatile reactive site, participating in a wide array of chemical transformations. Its electrophilic carbonyl carbon and adjacent acidic protons allow for nucleophilic additions, condensations, oxidations, reductions, and more complex cyclization and multi-component reactions. These reactions are fundamental to the elaboration of the isoquinoline (B145761) scaffold into more complex molecules for various research applications.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group of an aldehyde is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reactivity is central to the synthetic utility of this compound. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the hybridization of the carbon changes from sp² to sp³. masterorganicchemistry.comkhanacademy.org

A primary class of nucleophilic addition reactions involves organometallic reagents, such as Grignard reagents (R-MgBr). youtube.comyoutube.com These reagents act as potent carbon-based nucleophiles, adding an alkyl or aryl group to the carbonyl carbon. masterorganicchemistry.com The initial product is a magnesium alkoxide, which upon acidic workup, yields a secondary alcohol. youtube.com For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(6-bromoisoquinolin-4-yl)ethanol.

Another important nucleophilic addition is the formation of cyanohydrins through the addition of a cyanide ion (typically from NaCN or KCN) to the carbonyl group. pressbooks.pub This reaction is reversible and base-catalyzed, producing a tetrahedral intermediate that is subsequently protonated to yield the cyanohydrin. pressbooks.pub

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Intermediate Product Final Product (after workup)
Hydride Ion (H⁻) Sodium Borohydride (B1222165) (NaBH₄) Alkoxide (6-Bromoisoquinolin-4-yl)methanol
Alkyl/Aryl Group Methylmagnesium Bromide (CH₃MgBr) Magnesium Alkoxide 1-(6-Bromoisoquinolin-4-yl)ethanol
Cyanide Ion (CN⁻) Sodium Cyanide (NaCN) Cyano intermediate 2-Hydroxy-2-(6-bromoisoquinolin-4-yl)acetonitrile

Condensation Reactions, Including Schiff Base Formation, with this compound

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen double bonds. The aldehyde group of this compound readily participates in these transformations.

Schiff Base Formation: One of the most fundamental condensation reactions is the formation of an imine (or Schiff base) through reaction with a primary amine. This reaction typically proceeds under mild, often acidic, conditions. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration yields the stable C=N double bond of the imine. nrochemistry.com This imine formation is a crucial initial step in more complex reactions like the Pictet-Spengler synthesis. wikipedia.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). masterorganicchemistry.comyoutube.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. wikipedia.orgnih.gov Catalyzed by a weak base (e.g., piperidine (B6355638) or an ammonium (B1175870) salt), the active methylene compound is deprotonated to form a carbanion, which then acts as a nucleophile, attacking the aldehyde carbonyl. wikipedia.orgresearchgate.net Subsequent dehydration produces a new carbon-carbon double bond, often resulting in an α,β-unsaturated product. wikipedia.orgbas.bg The Doebner modification uses pyridine (B92270) as a solvent and is suitable for reactants containing a carboxylic acid, which often leads to decarboxylation following the condensation. organic-chemistry.org

Table 2: Key Condensation Reactions of Aldehydes

Reaction Name Reactant Partner Catalyst/Conditions Product Type
Schiff Base Formation Primary Amine (R-NH₂) Mild Acid Imine (Schiff Base)
Wittig Reaction Phosphorus Ylide (Ph₃P=CHR) Aprotic Solvent (e.g., THF) Alkene
Knoevenagel Condensation Active Methylene Compound (Z-CH₂-Z') Weak Base (e.g., Piperidine) α,β-Unsaturated Compound

Reduction Reactions to Corresponding Alcohols and Subsequent Derivatives

The aldehyde group is readily reduced to a primary alcohol. This transformation is a key step in synthetic pathways where a hydroxymethyl group is required for further functionalization.

Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity and mild reaction conditions. masterorganicchemistry.comcommonorganicchemistry.com It is effective for reducing aldehydes and ketones but typically does not reduce less reactive carbonyl derivatives like esters or amides. masterorganicchemistry.comyoutube.com The reaction mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. pressbooks.pub This forms an alkoxide intermediate, which is then protonated during an aqueous or alcoholic workup to yield the primary alcohol, (6-bromoisoquinolin-4-yl)methanol. youtube.compressbooks.pub The reduction is typically carried out in protic solvents like methanol (B129727) or ethanol. commonorganicchemistry.com

Table 3: Reduction of this compound

Reagent Solvent Product
Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH) (6-Bromoisoquinolin-4-yl)methanol
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF), Diethyl ether (6-Bromoisoquinolin-4-yl)methanol

The resulting primary alcohol can be further derivatized, for example, by conversion to an alkyl halide or by esterification, opening up additional synthetic possibilities.

Oxidation Reactions to Carboxylic Acids and Esters (e.g., related to methyl 6-bromoisoquinoline-4-carboxylate)

The aldehyde group can be easily oxidized to a carboxylic acid, a transformation of significant synthetic value. A variety of oxidizing agents can accomplish this conversion under different conditions. youtube.com

Common methods include the use of potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), although the latter often requires a co-oxidant like periodic acid (H₅IO₆) for efficient conversion to the carboxylic acid. organic-chemistry.org Milder and more environmentally friendly methods have also been developed. For instance, Oxone (potassium peroxymonosulfate) provides a metal-free alternative for oxidizing aldehydes to carboxylic acids. organic-chemistry.org Another approach involves using sodium perborate (B1237305) in acetic acid. organic-chemistry.org Biocatalytic methods using aldehyde dehydrogenases (ALDHs) offer high chemoselectivity for this transformation. nih.gov The oxidation of aromatic aldehydes can also be achieved efficiently using aqueous basic hydrogen peroxide. researchgate.net

The resulting 6-bromoisoquinoline-4-carboxylic acid can be subsequently converted to its corresponding ester derivatives through esterification. For example, reaction with methanol under acidic conditions would yield methyl 6-bromoisoquinoline-4-carboxylate. biosynth.com

Table 4: Oxidation of this compound

Oxidizing Agent/System Conditions Product
Potassium Permanganate (KMnO₄) Basic, then acidic workup 6-Bromoisoquinoline-4-carboxylic acid
Oxone (2KHSO₅·KHSO₄·K₂SO₄) Acetonitrile/Water 6-Bromoisoquinoline-4-carboxylic acid
Pyridinium Chlorochromate (PCC) / Periodic Acid (H₅IO₆) Acetonitrile 6-Bromoisoquinoline-4-carboxylic acid
Hydrogen Peroxide (H₂O₂) / Base Aqueous Base 6-Bromoisoquinoline-4-carboxylic acid
N-Hydroxyphthalimide (NHPI) / O₂ Organic Solvent 6-Bromoisoquinoline-4-carboxylic acid

Cyclization and Annulation Reactions Facilitated by the Aldehyde Functionality

The aldehyde group of this compound is a key handle for constructing new ring systems fused to or substituted on the isoquinoline core.

Pictet-Spengler Reaction: This is a powerful reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. numberanalytics.com The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution (cyclization) to form the new ring. wikipedia.orgdepaul.edu The aldehyde first reacts with the amine to form a Schiff base, which is then protonated to generate a reactive iminium ion. This electrophilic species is then attacked by the electron-rich aryl ring of the β-arylethylamine to close the ring. nrochemistry.com The use of this compound in a Pictet-Spengler reaction with a suitable β-arylethylamine, such as tryptamine, would lead to the formation of complex polycyclic structures, specifically tetrahydro-β-carbolines. numberanalytics.com

Annulation Reactions: The aldehyde can also participate in annulation reactions, which are processes that form a new ring onto an existing one. For example, in a formal [4+2] cycloaddition, a pyrone can react with a benzylic anion nucleophile, with the subsequent enolate attacking a pendant ester on the nucleophile to build a new ring system. nih.gov While specific examples with this compound are not detailed, its aldehyde functionality makes it a suitable candidate for such ring-forming strategies.

Table 5: Examples of Cyclization and Annulation Reactions

Reaction Name Key Reactant Partner Key Intermediate Product Type
Pictet-Spengler Reaction β-Arylethylamine Iminium Ion Fused Tetrahydroisoquinoline or β-Carboline
Pyrazolo[4,3-c]quinoline Synthesis Phenylhydrazine Hydrazone Fused Polycyclic Heterocycle

Multi-component Reactions (e.g., Ugi-Smiles Couplings involving heterocyclic aldehydes)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The aldehyde functionality makes this compound an ideal component for various MCRs.

One prominent example is the Ugi four-component reaction. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. These components react to form an α-acylamino amide. The use of a heterocyclic aldehyde like this compound would lead to the formation of complex, highly functionalized products with the isoquinoline moiety appended.

While a specific Ugi-Smiles coupling involving this compound is not explicitly documented, related MCRs have been reported. For instance, the one-pot reaction of a quinoline-3-carbaldehyde derivative with other reagents has been used to synthesize novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines, demonstrating the utility of heterocyclic aldehydes in building complex molecular architectures through MCRs. researchgate.net Such reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Reactions Involving the Bromine Substituent at C-6

The bromine atom at the C-6 position is a key site for synthetic modifications, primarily through cross-coupling and substitution reactions.

Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling with bromoisoquinolines)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In the context of this compound, this reaction is instrumental in introducing aryl or vinyl substituents at the C-6 position. For instance, the coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids, in the presence of a palladium catalyst and a base, selectively yields 4,6,8-triarylquinoline-3-carbaldehydes. mdpi.comresearchgate.netnih.gov This highlights the utility of Suzuki-Miyaura coupling in creating complex molecular architectures from brominated quinoline (B57606) and isoquinoline scaffolds. The reaction typically proceeds under mild conditions and exhibits broad functional group tolerance. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Brominated Quinolines

Starting Material Coupling Partner Product Catalyst System Reference
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde Phenylboronic acid 4,6,8-Triphenylquinoline-3-carbaldehyde PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ mdpi.com

Nucleophilic Aromatic Substitution Reactions at the Brominated Position

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with a variety of nucleophiles. dalalinstitute.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pubyoutube.comyoutube.com In isoquinoline systems, halogens at positions 1 and 3 are generally more reactive towards nucleophilic substitution than those on the benzene (B151609) ring. quimicaorganica.orgyoutube.comiust.ac.ir However, the presence of the electron-withdrawing aldehyde group and the nitrogen atom in the isoquinoline ring can facilitate SNAr at the C-6 position under appropriate conditions, especially with strong nucleophiles. While direct SNAr at the C-6 position of this compound is not extensively documented, the general principles of SNAr on halo-isoquinolines suggest its feasibility. quimicaorganica.org Recent studies have also challenged the traditional stepwise mechanism of SNAr, providing evidence for concerted pathways in many cases. nih.gov

Metal-Halogen Exchange Reactions (e.g., Lithiation) and Subsequent Electrophilic Quenching

Metal-halogen exchange is a crucial method for converting aryl halides into organometallic reagents. Treating this compound with a strong organolithium reagent, such as n-butyllithium, at low temperatures can lead to the exchange of the bromine atom for a lithium atom. quimicaorganica.orgresearchgate.net This generates a highly reactive 6-lithioisoquinoline-4-carbaldehyde intermediate. This intermediate can then be "quenched" by reacting it with various electrophiles to introduce a wide range of functional groups at the C-6 position. nih.gov For example, quenching with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively. The preparation of lithiated quinolines and isoquinolines via metal-halogen exchange can sometimes be complicated by competing nucleophilic addition to the heterocyclic ring. iust.ac.ir However, careful control of reaction conditions, such as low temperatures, often allows for successful exchange. researchgate.net

Reactivity Patterns of the Isoquinoline Core

The isoquinoline ring system itself exhibits characteristic reactivity patterns, influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution Patterns on the Isoquinoline Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline ring generally occurs on the benzene portion (the carbocyclic ring) rather than the pyridine portion (the nitrogen-containing ring), due to the higher electron density of the former. quimicaorganica.orggcwgandhinagar.com The nitrogen atom deactivates the pyridine ring towards electrophilic attack. gcwgandhinagar.com For isoquinoline itself, electrophilic substitution, such as nitration and sulfonation, predominantly occurs at the C-5 and C-8 positions. youtube.comquimicaorganica.orggcwgandhinagar.comyoutube.com For instance, nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. youtube.com Halogenation also follows this pattern. youtube.com The presence of the aldehyde group at C-4 and the bromine at C-6 in this compound would further influence the regioselectivity of any subsequent EAS reactions.

Nucleophilic Attack and Functionalization on the Nitrogen Heterocycle

The nitrogen-containing ring of the isoquinoline system is susceptible to nucleophilic attack due to its electron-deficient nature. quimicaorganica.org In isoquinoline, nucleophilic attack typically occurs at the C-1 position. quimicaorganica.orgyoutube.comquimicaorganica.orggcwgandhinagar.comyoutube.comquimicaorganica.orgquora.com This is because the negative charge in the resulting intermediate can be effectively stabilized by delocalization onto the nitrogen atom. quora.com Halogenated isoquinolines at the C-1 position readily undergo nucleophilic substitution. quimicaorganica.org The nitrogen atom itself can also act as a nucleophile, reacting with alkylating or acylating agents to form isoquinolinium salts. youtube.comquimicaorganica.orgtutorsglobe.com Furthermore, the nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring system and enable different functionalization patterns. quimicaorganica.orgjst.go.jpthieme-connect.dethieme-connect.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
6,8-dibromo-4-chloroquinoline-3-carbaldehyde
Phenylboronic acid
4,6,8-Triphenylquinoline-3-carbaldehyde
Palladium(II) chloride
Triphenylphosphine
Tricyclohexylphosphine
Potassium carbonate
(E)-2-Phenylvinylboronic acid
6,8-Di((E)-styryl)-4-phenylquinoline-3-carbaldehyde
Meisenheimer complex
n-butyllithium
6-lithioisoquinoline-4-carbaldehyde
Carbon dioxide
5-nitroisoquinoline
8-nitroisoquinoline
isoquinolinium salts

Reactions Leading to the Formation of Polycyclic Systems

The construction of polycyclic systems from this compound can be achieved through various synthetic strategies that leverage the reactivity of both the bromine and aldehyde functionalities. These reactions often involve the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the annulation of additional rings onto the isoquinoline core.

One prominent strategy involves the utilization of the aldehyde group in condensation reactions, followed by cyclization. For instance, the Pictet-Spengler reaction, a classic method for constructing tetrahydroisoquinoline ring systems, can be envisioned with derivatives of this compound. wikipedia.orgorganicreactions.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.orgdepaul.edu While direct application to this compound would require a suitable aminoethyl-substituted reaction partner, the principle highlights the potential of the aldehyde for initiating cyclization cascades.

Another powerful approach involves transition metal-catalyzed cross-coupling reactions at the bromide position, followed by a subsequent cyclization step. For example, a Sonogashira coupling could be employed to introduce an alkyne substituent at the 6-position. The resulting alkynyl-substituted isoquinoline could then undergo an intramolecular cyclization, potentially involving the aldehyde at the 4-position, to furnish a new fused ring. Similarly, an intramolecular Heck reaction represents a viable pathway for forging a new carbocyclic or heterocyclic ring. nih.gov This would typically involve the initial formation of a vinyl or aryl group at the 6-position via a coupling reaction, which then undergoes a palladium-catalyzed intramolecular cyclization onto another part of the molecule.

Multi-component reactions offer an efficient route to complex polycyclic structures in a single synthetic operation. For example, a one-pot synthesis of benzo[c]acridine derivatives has been reported through the condensation of aromatic aldehydes, 1-naphthylamine, and dimedone. scielo.org.mx By analogy, this compound could potentially serve as the aldehyde component in such reactions, leading to the formation of novel, fused acridine-like systems.

The Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, provides another conceptual framework for building a new six-membered ring. youtube.commasterorganicchemistry.com This would necessitate the reaction of this compound with a suitable Michael acceptor, followed by a base- or acid-catalyzed intramolecular aldol condensation to construct the new ring.

While specific, detailed research findings on the direct use of this compound in the synthesis of polycyclic systems are not extensively documented in readily available literature, the established reactivity of its functional groups provides a strong foundation for its application in these advanced synthetic transformations. The following table outlines potential reaction pathways based on these established methodologies.

Reaction Type Potential Reactants Potential Polycyclic Product Key Transformations
Pictet-Spengler Reactionβ-ArylethylamineTetrahydro-β-carboline or similar fused systemsImine formation, intramolecular electrophilic substitution
Intramolecular Heck ReactionAlkene or alkyne tethered to the 6-positionFused carbocyclic or heterocyclic ringsPalladium-catalyzed C-C bond formation
Sonogashira Coupling followed by CyclizationTerminal alkyneFused aromatic or heteroaromatic ringsPalladium/copper-catalyzed C-C bond formation, subsequent ring closure
Multi-component Reaction (e.g., Benzoacridine synthesis)1-Naphthylamine, DimedoneFused acridine-like heterocyclesCondensation, cyclization cascade
Robinson AnnulationMichael acceptor (e.g., α,β-unsaturated ketone)Fused cyclohexenone ringMichael addition, intramolecular aldol condensation

Table 1: Potential Reactions for Polycyclic System Formation

Further research and exploration into these and other synthetic methodologies will undoubtedly unlock the full potential of this compound as a versatile building block in the construction of diverse and complex polycyclic molecular architectures.

Spectroscopic Characterization Methodologies and Data Analysis for 6 Bromoisoquinoline 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and environment of each atom can be mapped.

Proton NMR (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling Constants

The ¹H NMR spectrum of 6-Bromoisoquinoline-4-carbaldehyde provides crucial information about the number of different types of protons and their neighboring environments. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic protons on the isoquinoline (B145761) ring system will exhibit characteristic chemical shifts and coupling patterns. The proton at position 1, being adjacent to the nitrogen atom, is expected to be significantly deshielded. The protons on the benzene (B151609) ring portion (H-5, H-7, and H-8) will show splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons. The spin-spin coupling constants (J values) are critical for determining the relative positions of the protons on the ring. For instance, ortho-coupling constants are typically in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz).

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 ~9.0 - 9.5 s -
H-3 ~8.0 - 8.5 s -
H-5 ~8.0 - 8.3 d ~8.5
H-7 ~7.8 - 8.1 dd ~8.5, ~1.5
H-8 ~8.2 - 8.5 d ~1.5
CHO ~10.0 - 10.5 s -

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and will appear at a characteristic chemical shift in the range of δ 190-200 ppm. The carbon atoms of the isoquinoline ring will appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C-6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C-4, C-6, C-4a, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 ~150 - 155
C-3 ~140 - 145
C-4 ~135 - 140
C-4a ~130 - 135
C-5 ~128 - 132
C-6 ~120 - 125
C-7 ~130 - 135
C-8 ~125 - 130
C-8a ~145 - 150
CHO ~190 - 195

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for confirming the complete structure of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule. For example, it would confirm the coupling between H-5 and H-7, and between H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around quaternary carbons and for confirming the position of the aldehyde group by observing correlations from the aldehyde proton to C-4 and C-3, and from H-3 and H-5 to the aldehyde carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H (aromatic) Stretching 3000 - 3100 Medium
C=O (aldehyde) Stretching 1690 - 1715 Strong
C=C (aromatic) Stretching 1400 - 1600 Medium to Strong
C-N (aromatic) Stretching 1300 - 1400 Medium
C-H (aldehyde) Stretching 2720 - 2820 Weak

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in Raman, the symmetric vibrations of the aromatic rings are often more intense. The C-Br stretch is also typically Raman active. The combination of FT-IR and Raman spectra provides a more complete vibrational fingerprint of the molecule, aiding in its definitive identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a compound. This absorption is caused by electronic transitions within the molecule, typically from a lower energy ground state to a higher energy excited state. For a molecule like this compound, the conjugated system of the isoquinoline ring fused with the electron-withdrawing aldehyde group would be expected to give rise to characteristic absorption bands. The bromine atom would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted isoquinoline-4-carbaldehyde. However, without experimental data, a precise analysis of its electronic transitions and the extent of conjugation is not possible.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected, corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for such a molecule could involve the loss of the formyl radical (-CHO), the bromine atom (-Br), or cleavage of the isoquinoline ring system. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, confirming the elemental composition of the parent molecule and its fragments. While general fragmentation patterns for similar brominated heterocyclic aldehydes can be predicted, specific data for this compound is not available.

Computational and Theoretical Investigations of 6 Bromoisoquinoline 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into the structural and electronic properties of molecules. For 6-Bromoisoquinoline-4-carbaldehyde, these computational methods are instrumental in predicting its behavior and reactivity.

Density Functional Theory (DFT) has become a dominant method for obtaining molecular structures due to its favorable balance of accuracy and computational cost. uwa.edu.au It is employed to optimize the geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. uci.edu

DFT calculations also elucidate the electronic structure, providing a detailed picture of how electrons are distributed within the molecule. eurekaselect.com This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. The stability of the molecule can be inferred from thermodynamic parameters calculated using DFT, which can, for instance, reveal the equilibrium between different tautomeric forms. scirp.orgresearchgate.net For isoquinoline (B145761) derivatives, DFT studies have been successfully used to analyze their structures and stability. scirp.orgresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. uwa.edu.auscirp.org The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often provides reliable results for organic molecules. acs.orgnih.gov

The selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. Commonly used basis sets for molecules of this type include Pople-style basis sets like 6-311G(d) and 6-311+G(d), as well as correlation-consistent basis sets. scirp.orgresearchgate.net Larger basis sets, such as 6-311++G(d,p), incorporate polarization and diffuse functions, which can be important for accurately describing systems with heteroatoms and potential for hydrogen bonding. acs.org The choice of the computational model, including the solvent environment (e.g., in the gas phase or in a solvent like N,N-Dimethylformamide), is also a key parameter that can influence the results. scirp.orgresearchgate.net

Electronic Structure and Reactivity Descriptors

To quantify the reactivity and electronic characteristics of this compound, several descriptors derived from quantum chemical calculations are utilized.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netossila.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netossila.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net This energy gap can also determine the lowest energy electronic excitation possible in the molecule and what wavelengths of light it can absorb. ossila.com

ParameterDescription
HOMOHighest Occupied Molecular Orbital energy; relates to the molecule's ability to donate electrons.
LUMOLowest Unoccupied Molecular Orbital energy; relates to the molecule's ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO; an indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule. researchgate.netresearchgate.net An MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values.

Regions of negative electrostatic potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. researchgate.netyoutube.com These areas indicate the nucleophilic sites of the molecule. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-poor and are prone to nucleophilic attack, representing the electrophilic sites. researchgate.netyoutube.com For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbaldehyde group, indicating these as primary nucleophilic sites. The hydrogen atoms and the carbon atom of the carbonyl group would likely exhibit positive potential, marking them as electrophilic sites. youtube.com

Color on MEP MapElectrostatic PotentialSignificance
Red/YellowNegativeElectron-rich; potential site for electrophilic attack (nucleophilic site).
BluePositiveElectron-poor; potential site for nucleophilic attack (electrophilic site).
GreenNeutralRegion of neutral electrostatic potential.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. nih.gov This method allows for the investigation of intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding.

Atomic Charge Analysis (e.g., Hirshfeld Charges) and Charge Transfer Properties

Computational analysis provides significant insights into the electronic characteristics of this compound, revealing the distribution of electron density and its influence on molecular interactions and reactivity. Methods like Hirshfeld charge analysis and Natural Bond Orbital (NBO) analysis are instrumental in quantifying these properties.

Hirshfeld Charge Analysis is a method for partitioning the electron density of a molecule into atomic fragments, allowing for the calculation of net atomic charges. cam.ac.uk This technique is based on the deformation density, which is the difference between the molecule's actual electron density and the density that would result from the superposition of its un-bonded atoms. cam.ac.uk For isoquinoline derivatives, Hirshfeld surface analysis is frequently employed to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgnih.govtandfonline.com The analysis generates 3D Hirshfeld surfaces and 2D fingerprint plots that highlight close contacts between atoms, such as hydrogen bonds and π-π stacking, which are crucial for understanding the packing and stability of the crystalline structure. acs.orgnih.gov

Natural Bond Orbital (NBO) Analysis offers a more detailed view of charge distribution and intramolecular interactions. A study on the closely related compound 4-bromoisoquinoline (B23445) using the B3LYP/6-311++G method provides a relevant model. sci-hub.box In the heterocyclic ring of 4-bromoisoquinoline, the carbon atoms C1 and C3, which are adjacent to the electronegative nitrogen atom (N2), exhibit positive charges due to the delocalization of the nitrogen's lone pair of electrons. sci-hub.box Conversely, other carbon atoms in the ring carry negative charges. sci-hub.box The bromine substitution also significantly influences the charge distribution, with the positive charge on the bromine atom suggesting a dominant resonance effect (+M effect) over the inductive effect (-I effect). sci-hub.box

Intramolecular Charge Transfer (ICT) properties are elucidated through the analysis of donor-acceptor interactions within the molecule. NBO analysis reveals these interactions by calculating the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For 4-bromoisoquinoline, significant stabilization energies are observed for interactions involving the lone pair of the bromine atom (n(Br17)) and the π* anti-bonding orbitals of the aromatic system, indicating substantial electronic delocalization. sci-hub.box This charge transfer from the bromine atom to the isoquinoline ring system is a key feature of its electronic structure.

A summary of representative atomic charges calculated for 4-bromoisoquinoline via NBO analysis is presented below.

AtomCharge (e)
C10.165
N2-0.501
C30.208
C4-0.197
Br170.031
Data derived from NBO analysis of 4-bromoisoquinoline, a structural analog. sci-hub.box

Derived Chemical Reactivity Indices (e.g., polarizability)

Density Functional Theory (DFT) is a powerful tool for calculating a variety of chemical reactivity descriptors that help predict the behavior of a molecule in chemical reactions. researchgate.net These indices, derived from the electronic structure, provide quantitative measures of a molecule's stability and susceptibility to electrophilic or nucleophilic attack. For isoquinoline and its derivatives, these descriptors are crucial for understanding their chemical properties.

Key Chemical Reactivity Indices:

Polarizability: Measures the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining non-covalent interactions.

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are generally considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A global reactivity index that quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment.

The table below lists common chemical reactivity indices and their general significance.

DescriptorSymbolSignificance
Molecular PolarizabilityαIndicates the molecule's ability to form instantaneous dipoles and engage in dispersion forces.
Dipole MomentµMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Ionization PotentialIPThe energy required to remove an electron (related to HOMO energy).
Electron AffinityEAThe energy released when an electron is added (related to LUMO energy).
ElectronegativityχDescribes the tendency to attract electrons in a chemical bond. mdpi.com
Chemical HardnessηQuantifies resistance to deformation or change in electron number. researchgate.netmdpi.com
Chemical SoftnessSThe inverse of hardness, indicating higher polarizability and reactivity. mdpi.com
Electrophilicity IndexωMeasures the propensity of a species to accept electrons. trdizin.gov.tr

Reaction Mechanism Studies

Computational Elucidation of Reaction Pathways and Transition States for Derivatives

Computational chemistry, particularly using DFT methods, is essential for mapping the detailed mechanisms of chemical reactions involving complex heterocyclic systems like isoquinoline derivatives. nih.gov These studies allow for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that are often impossible to observe experimentally. researchgate.net

For derivatives of this compound, computational studies can elucidate the mechanisms of key transformations. For example, in reactions like nucleophilic additions to the aldehyde group or cross-coupling reactions at the bromine-substituted position, DFT calculations can model the step-by-step process.

A common application is the study of acylation reactions. A transition-metal-free Minisci-type acylation of isoquinolines with aldehydes has been developed, and computational studies can help rationalize the observed regioselectivity and reaction efficiency. nih.gov Similarly, palladium-catalyzed α-arylation reactions to form substituted isoquinolines have been computationally investigated to understand the role of the catalyst and the reaction intermediates. pnas.org

The process typically involves:

Geometry Optimization: Calculating the lowest-energy structures for reactants, products, and any proposed intermediates.

Transition State (TS) Searching: Locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products. This TS structure represents the highest energy barrier of a reaction step.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

For instance, in the hydrosilylation of quinolines, DFT studies have proposed a concerted six-membered transition state to explain the 1,2-addition of the silane (B1218182) across the C=N bond. acs.org Such computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes for isoquinoline derivatives. researchgate.net

Energetic Profiles of Proposed Chemical Transformations

For a hypothetical reaction involving a derivative of this compound, such as a nucleophilic addition to the carbonyl group, a computational study would calculate the energies of:

The separated reactants (the isoquinoline derivative and the nucleophile).

A pre-reaction complex, where the reactants are associated.

The transition state for the bond-forming step.

The resulting tetrahedral intermediate.

The final product after any subsequent steps (e.g., protonation).

The barriers for such reactions can be precisely calculated. For example, in the reaction of the phenyl radical with formaldehyde (B43269) (CH₂O), DFT calculations determined the activation barriers for abstraction and addition reactions to be 0.8 and 1.4 kcal/mol, respectively. researchgate.net These energetic details provide a quantitative understanding of which reaction pathways are favored and why. By analyzing the energetic profiles, chemists can predict the feasibility of a proposed transformation and understand factors that control its outcome.

The table below illustrates a conceptual energetic profile for a two-step reaction.

Reaction SpeciesDescriptionRelative Energy (kcal/mol)
RReactants0 (Reference)
TS1First Transition State+15
IIntermediate-5
TS2Second Transition State+10
PProducts-20
This is a hypothetical energetic profile for illustrative purposes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Aldehydes and Related Compounds

Development and Application of Molecular Descriptors for Predictive Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for systematically optimizing a lead compound into a potent drug candidate. nih.gov For isoquinoline and quinoline (B57606) derivatives, which exhibit a wide range of biological activities, these modeling techniques are used to build mathematical models that correlate chemical structure with biological activity. japsonline.comnih.govnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors . These are numerical values that encode different aspects of a molecule's physicochemical properties. japsonline.com A wide array of descriptors can be computed, categorized generally as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., steric parameters, surface areas, van der Waals volume). nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, atomic charges, dipole moment, electronegativity). nih.gov

In QSAR studies of isoquinoline derivatives, specific descriptors have been found to be critical. For example, in a study on isoquinoline derivatives with inhibitory activity against the AKR1C3 enzyme, MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptors were successfully employed. japsonline.comjapsonline.com These 3D descriptors provide a numerical representation of the molecule's topology and atomic characteristics. japsonline.com Another QSAR study on quinolinone-based compounds found that van der Waals volume, electron density, and electronegativity played a pivotal role in predicting anti-tuberculosis activity. nih.gov

The development of a QSAR model involves selecting a set of compounds with known biological activities, calculating a large pool of molecular descriptors, and then using statistical methods (like Multiple Linear Regression or machine learning algorithms) to identify the subset of descriptors that best predicts the observed activity. nih.govresearchgate.net These predictive models are then used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

The table below summarizes different classes of molecular descriptors and provides examples.

Descriptor ClassExamplesInformation Encoded
Constitutional (1D) Molecular Weight, Atom CountsBasic composition of the molecule.
Topological (2D) Connectivity Indices, Kappa Shape IndicesAtomic connectivity and molecular branching.
Geometrical (3D) Molecular Surface Area, Molecular VolumeSize and shape of the molecule. nih.gov
Quantum Chemical HOMO/LUMO Energies, Dipole Moment, Atomic ChargesElectronic properties and reactivity. researchgate.netnih.gov
MoRSE Descriptors 3D-MoRSE Descriptors3D structure based on electron diffraction concepts. japsonline.comjapsonline.com

Advanced Research Applications of 6 Bromoisoquinoline 4 Carbaldehyde

Application as a Versatile Building Block in Medicinal Chemistry Research

The isoquinoline (B145761) scaffold is a prominent feature in many biologically active natural products and synthetic pharmaceuticals. nih.govnih.gov The strategic placement of a bromine atom and an aldehyde group on this scaffold allows chemists to synthetically access a wide range of novel molecules with potential therapeutic applications.

6-Bromoisoquinoline-4-carbaldehyde serves as a critical starting material in the discovery of new drugs. The dual functionality of the molecule permits sequential and site-specific reactions to build libraries of compounds for screening against various diseases.

Neurological Disorders: The isoquinoline framework is a component of molecules investigated for central nervous system (CNS) applications. researchgate.net The bromo-functional group on the carbocyclic ring can be used in palladium-catalyzed cross-coupling reactions to introduce diverse substituents, a common strategy in the synthesis of potential CNS drug candidates. researchgate.netacs.org

Cancer: Halogenated heterocyclic compounds are frequently used as intermediates in the development of anti-cancer agents. ossila.comgoogle.com The 6-bromo position is amenable to reactions like the Suzuki or Sonogashira coupling, enabling the construction of complex biaryl systems or other carbon-carbon bonds often found in kinase inhibitors and other anti-proliferation agents. acs.orggoogle.com The aldehyde at the C-4 position can be converted into amines, alcohols, or other groups to interact with biological targets.

Infectious Diseases: Isoquinoline alkaloids and their synthetic analogs have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.gov The ability to modify both the 6- and 4-positions of this compound allows for the systematic optimization of these activities to develop new anti-infective agents.

Anti-inflammatory Agents: The isoquinoline core is being actively explored for the development of novel anti-inflammatory drugs. nih.govnih.gov For instance, derivatives of the isoquinoline scaffold have been identified as potent inhibitors of the STING (Stimulator of interferon genes) pathway, which is implicated in autoimmune and autoinflammatory diseases. nih.gov The target compound provides a scaffold that can be elaborated to produce candidates for such therapeutic targets.

Table 1: Potential Pharmaceutical Applications and Synthetic Strategies

Target Disease Area Synthetic Strategy at C6-Br Position Synthetic Strategy at C4-CHO Position Potential Outcome
Neurological Disorders Suzuki or Buchwald-Hartwig coupling to introduce aryl or amino groups. Reductive amination to form substituted amines. Synthesis of receptor agonists/antagonists or enzyme inhibitors.
Cancer Sonogashira coupling to introduce alkynyl groups; Heck coupling. Wittig reaction or condensation to form complex side chains. Development of kinase inhibitors or DNA-intercalating agents.
Infectious Diseases Nucleophilic aromatic substitution or coupling reactions. Conversion to imines or Schiff bases. Creation of novel antibacterial or antiviral compounds.
Anti-inflammatory Coupling with boronic acids to create biaryl structures. Oxidation to carboxylic acid followed by amide coupling. Generation of STING inhibitors or other immunomodulatory agents.

The primary value of this compound in drug discovery lies in its capacity to serve as a template for creating modified isoquinoline scaffolds. The bromine atom at the 6-position is particularly useful for transition metal-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in modern pharmaceutical synthesis. acs.org This allows for the attachment of a wide array of chemical fragments, from simple alkyl chains to complex aromatic and heterocyclic systems.

Simultaneously, the aldehyde group at the 4-position offers a gateway to another set of chemical transformations. It can readily undergo reactions such as:

Reductive amination to produce secondary and tertiary amines.

Oxidation to form a carboxylic acid.

Condensation reactions with various nucleophiles.

Wittig-type reactions to form alkenes.

This orthogonal reactivity enables the generation of vast libraries of isoquinoline derivatives where the substituents at both the C-4 and C-6 positions are systematically varied to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Many complex alkaloids contain a polycyclic core derived from isoquinoline. The synthesis of these natural products or their analogs often relies on building-block approaches where a pre-functionalized isoquinoline is a key intermediate. This compound is an ideal scaffold for this purpose. For example, in the synthesis of cassiarin-type polycyclic alkaloids, a bromo-isoquinoline can be subjected to coupling reactions (e.g., Sonogashira alkynylation) followed by an intramolecular cyclization to construct the final complex ring system. rsc.org This strategy mimics a plausible biosynthetic pathway and provides efficient access to intricate molecular structures inspired by nature. rsc.org

Applications in Materials Science and Advanced Technologies

The properties of the isoquinoline ring system extend beyond biology into the realm of materials science, where conjugated aromatic structures are prized for their electronic and photophysical characteristics.

The extended π-conjugated system of the isoquinoline nucleus makes it an attractive component for organic electronic materials. Similar heterocyclic structures are used in the synthesis of dyes for applications in organic light-emitting diodes (OLEDs) and solar cells. ossila.com The ability to functionalize this compound at two positions allows for the tuning of its electronic properties, such as the HOMO/LUMO energy levels, and for its polymerization or incorporation into larger conjugated systems. Research into polycyclic aromatic compounds derived from isoquinoline precursors has shown their potential to modulate electronic properties and enhance charge transport efficiency, positioning them as candidates for next-generation electronic devices. rsc.org

The quinoline (B57606) ring, a structural isomer of isoquinoline, is a well-known fluorophore, with quinine (B1679958) being a classic fluorescence standard. nih.gov The isoquinoline core also possesses inherent fluorescence. The functional groups on this compound make it an excellent platform for designing fluorescent probes.

The aldehyde group can act as a reactive site for sensing specific analytes. For instance, it can react with primary amines or hydrazines in a biological system, leading to the formation of an imine or hydrazone. This reaction can alter the electronic structure of the fluorophore, causing a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). mdpi.com The bromine atom can be replaced with other groups via coupling reactions to further tune the photophysical properties, such as shifting the emission wavelength or attaching the probe to a specific biomolecule. This dual functionality allows for the creation of sophisticated probes for imaging and sensing applications in chemical biology. nih.gov

Exploration in Chemosensing Systems (e.g., ion optical chemosensors)

The development of optical chemosensors for detecting ions and small molecules is a rapidly growing field of research. These sensors operate by signaling the presence of an analyte through a change in their optical properties, such as color or fluorescence. The isoquinoline core is an excellent platform for designing such sensors due to its inherent photophysical properties. nih.gov

While direct applications of this compound in chemosensing are an emerging area, its structural components suggest significant potential. The isoquinoline ring system itself is a known fluorophore, and its derivatives have been successfully used in fluorescent sensors. rsc.orgmdpi.com For instance, ligands derived from isoquinoline chromophores have been designed to selectively detect metal ions like Zn²⁺ and Cd²⁺. rsc.org The sensing mechanism in these systems often relies on the modulation of photophysical processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) upon ion binding. researchgate.net

The 4-carbaldehyde group on the 6-bromoisoquinoline (B29742) scaffold is particularly advantageous for creating new sensor molecules. This aldehyde can be readily reacted with various nucleophiles, such as amines or hydrazines, to form Schiff bases. This reaction allows for the straightforward attachment of a wide range of receptor units designed to bind specific analytes. For example, quinoline aldehydes have been condensed with thiosemicarbazides to create colorimetric sensors that exhibit a distinct color change from colorless to yellow in the presence of fluoride (B91410) and cyanide ions. nih.gov This change is attributed to the deprotonation of the sensor molecule by the anion, altering its electronic structure and, consequently, its absorption spectrum. nih.gov

The general principle for designing an optical chemosensor using this compound would involve a two-part system: the isoquinoline unit acting as the signaling component (fluorophore) and a recognition site attached via the aldehyde group. The binding of an analyte to the recognition site would trigger a conformational or electronic change in the molecule, leading to a detectable change in the fluorescence or color of the isoquinoline core.

Table 1: Potential Chemosensor Design Based on this compound

ComponentFunctionExample ReactionSensing Mechanism
6-BromoisoquinolineSignaling Unit (Fluorophore)Schiff Base CondensationAnalyte binding induces electronic changes, modulating the fluorescence of the isoquinoline core.
-CHO (Carbaldehyde)Linker Group
Attached ReceptorAnalyte RecognitionReaction with a hydrazine (B178648) derivativeSelective binding of target ions (e.g., F⁻, CN⁻) or molecules.

Coordination Chemistry and Catalysis

The ability of nitrogen-containing heterocycles to coordinate with metal ions makes them essential ligands in coordination chemistry and catalysis. The isoquinoline framework is no exception and has been incorporated into numerous catalytic systems.

This compound is well-suited to act as a ligand in metal complexes. The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons that can readily coordinate to a metal center. The properties of the resulting metal complex can be fine-tuned by the substituents on the isoquinoline ring.

A notable application of related isoquinoline ligands is in the field of water oxidation catalysis, a critical process for artificial photosynthesis and the production of hydrogen fuel. Ruthenium complexes are among the most studied catalysts for this reaction. In one study, a ruthenium complex featuring two 6-bromoisoquinoline units as axial ligands was prepared and investigated for its ability to catalyze water oxidation. Although the performance of this specific complex was modest compared to other state-of-the-art catalysts, the research demonstrated the viability of using functionalized isoquinolines to construct such catalytic systems.

The introduction of a carbaldehyde group at the 4-position of 6-bromoisoquinoline would be expected to influence its electronic properties as a ligand. The aldehyde group is electron-withdrawing, which would decrease the electron density on the isoquinoline nitrogen. This electronic modulation can have a significant impact on the stability and reactivity of the corresponding metal complex, a strategy often employed in the rational design of catalysts. nih.gov Ruthenium complexes, in particular, have been shown to be effective in a variety of catalytic transformations, including N-alkylation and α-alkylation reactions, with their activity being highly dependent on the ligand environment. acs.org

The design of effective catalytic systems hinges on the interplay between the metal center and its surrounding ligands. Ligands are not merely spectators; they play a crucial role in stabilizing the metal in various oxidation states, controlling the catalyst's selectivity, and participating directly in the catalytic cycle.

The use of this compound in catalyst design offers several advantages. The bromine atom at the 6-position serves as a synthetic handle for further functionalization. Through cross-coupling reactions, this position can be modified to attach other groups that can, for example, improve the catalyst's solubility or anchor it to a solid support.

The aldehyde group at the 4-position offers even more possibilities. It can be used to create multidentate ligands by linking the isoquinoline unit to other coordinating groups. Multidentate ligands often form more stable metal complexes and can provide a well-defined coordination geometry around the metal, which is essential for controlling the catalyst's activity and selectivity. For instance, new ruthenium(II) complexes with α-diimine ligands derived from hydrazones have shown efficient catalytic activity for C-N and C-C bond formation. acs.org This highlights a potential pathway where this compound could be converted into a more complex ligand for various catalytic applications.

Future Research Directions and Unexplored Potential

The full potential of this compound is far from being realized, and several avenues for future research are apparent, particularly in the areas of green chemistry and the exploration of its molecular interactions.

Traditional methods for synthesizing quinolines and isoquinolines often require harsh reaction conditions and the use of toxic reagents. In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. rsc.orgrsc.org

Modern approaches that could be applied to the synthesis of this compound and its derivatives include:

Transition-Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. nih.govacs.orgnih.gov Rhodium(III)-catalyzed C-H activation has been successfully used to synthesize highly substituted isoquinolines. acs.org Applying such methods could lead to more efficient and atom-economical routes to functionalized isoquinolines.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. This technique has been employed for the synthesis of 4-substituted isoquinolines and alloxazine-based ligands and their ruthenium complexes, showcasing its utility in creating complex heterocyclic systems. nih.govacs.org

Multi-component Reactions: These reactions involve the combination of three or more starting materials in a single step to form a complex product, minimizing waste and improving efficiency. Metal-free, four-component procedures have been developed for the synthesis of quinazolines from simple anilines and aldehydes. rsc.org

Table 2: Comparison of Synthetic Approaches for Isoquinoline Synthesis

MethodAdvantagesRelevance to Green Chemistry
Traditional CyclocondensationWell-established methodsOften requires high temperatures and harsh reagents.
C-H Activation/FunctionalizationHigh atom economy, reduces pre-functionalization steps. nih.govAligns with green chemistry principles by minimizing waste. nih.gov
Microwave-Assisted SynthesisRapid reaction times, often higher yields. nih.govEnergy efficient, reduces solvent usage.
Multi-component ReactionsHigh efficiency, operational simplicity. rsc.orgReduces the number of synthetic steps and purification processes.

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov While specific biological studies on this compound are not yet prevalent, its structural features suggest it could interact with various biological targets.

Future research could involve computational studies, such as molecular docking, to predict potential biological targets for this compound. These in silico studies could then guide in vitro assays to experimentally validate these interactions. The versatility of the aldehyde and bromine functionalities allows for the creation of a library of derivatives, which could be screened for activity against various enzymes or cell lines to identify lead compounds for further development. The development of ruthenium complexes with anticancer properties is an active area of research, and isoquinoline-based ligands could contribute to the design of new metallodrugs with improved selectivity for cancer cells. nih.gov

Integration with High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries

The structure of this compound is particularly amenable to high-throughput synthesis (HTS) and combinatorial chemistry, methodologies that enable the rapid generation of large libraries of related compounds. nih.gov The presence of two distinct reactive sites—the bromo substituent at the C-6 position and the carbaldehyde group at the C-4 position—allows for a modular and divergent synthetic approach.

High-throughput synthesis workflows can be designed to exploit the reactivity of the aldehyde group. For instance, reactions such as reductive amination, Wittig olefination, and the formation of hydrazones, oximes, and other imine derivatives can be performed in parallel in microtiter plates. Each of these reactions can introduce a wide variety of new chemical entities, systematically altering the steric and electronic properties of the substituent at the C-4 position.

Simultaneously or sequentially, the bromine atom at the C-6 position can be utilized in a range of cross-coupling reactions, most notably the Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These palladium-catalyzed reactions are well-suited for HTS platforms and allow for the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino groups. The combination of derivatization at both the C-4 and C-6 positions can exponentially increase the size and diversity of the resulting chemical library.

A hypothetical high-throughput synthesis campaign starting from this compound could involve a two-step sequence. In the first step, the aldehyde could be reacted with a library of primary and secondary amines to generate a library of Schiff bases. In the second step, each of these intermediates could be subjected to a Suzuki coupling with a diverse set of boronic acids. This approach would yield a large and structurally diverse library of 6-aryl-isoquinoline-4-carboximine derivatives, which could then be screened for biological activity.

The principles of fragment-based drug discovery (FBDD) can also be applied in conjunction with combinatorial synthesis. researchoutreach.org By merging fragments known to have some affinity for a biological target, novel and more potent molecules can be designed. For instance, if a fragment library screening identifies a particular amine that binds to a target, this amine can be systematically combined with this compound and a library of boronic acids to generate a focused library of potential drug candidates. researchoutreach.org

Advancements in Computational Design and Rational Prediction of New Isoquinoline Derivatives

Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design and prediction of the properties of new molecules, thereby reducing the time and cost associated with experimental screening. researchgate.nettandfonline.com For derivatives of this compound, a variety of computational techniques can be employed to guide the design of new compounds with desired biological activities.

Molecular Docking and Virtual Screening: Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov In the context of this compound derivatives, a virtual library of compounds can be generated in silico by computationally modifying the aldehyde and bromo-substituents. This virtual library can then be docked into the active site of a target protein of interest, such as a kinase or a protease. The docking scores and predicted binding modes can be used to prioritize which derivatives are most likely to be active and should be synthesized and tested experimentally. For example, studies on related quinoline derivatives have successfully used molecular docking to identify potential inhibitors of enzymes like HIV reverse transcriptase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By synthesizing and testing a small, diverse set of derivatives of this compound, a QSAR model can be developed. This model can then be used to predict the activity of other, as-yet-unsynthesized derivatives, allowing researchers to focus their synthetic efforts on the most promising candidates. Ligand-based pharmacophore modeling can also be used to identify the key chemical features responsible for biological activity, guiding the design of new derivatives with improved potency and selectivity. mdpi.com

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations: Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the this compound scaffold and its derivatives, such as the molecular electrostatic potential and frontier molecular orbitals. researchgate.netcitedrive.com This information can help in understanding the reactivity of the molecule and its potential interactions with biological targets. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and the stability of the interaction. citedrive.com Such computational evaluations have been successfully applied to novel isoquinoline derivatives to assess their potential as anticancer agents. researchgate.netcitedrive.com

The integration of these computational methods allows for a "design-synthesize-test-analyze" cycle that is significantly more efficient than traditional trial-and-error approaches. By rationally designing derivatives of this compound with a higher probability of success, researchers can accelerate the discovery of new drug candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.